(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide
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Description
(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C17H24N2OS and its molecular weight is 304.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of compounds related to "(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide." For instance, studies have described the synthesis of related bicyclic and tricyclic compounds, highlighting the importance of these structures in understanding molecular conformations and interactions. The synthesis of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives and their structural analysis through NMR spectroscopy and X-ray diffraction have provided insights into their conformational preferences and potential reactivity patterns (Izquierdo et al., 1991).
Conformationally Rigid Templates
The development of conformationally rigid templates based on azabicyclic structures has been another area of interest. These templates are valuable in the design of molecules with specific spatial arrangements, which is crucial for the development of new drugs and materials. The synthesis of 1,5-diazabicyclo[3.3.0]octane-2-carboxylic acids through cycloaddition reactions represents a step towards creating such rigid frameworks, which can be further functionalized to produce diverse molecules (Bicknell & Hird, 1996).
Pharmacological Potential
The pharmacological potential of compounds structurally related to "this compound" has also been explored. Research into the synthesis and evaluation of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid has contributed to understanding how structural modifications can influence biological activity, opening up possibilities for new therapeutic agents (Diez et al., 1991).
Properties
IUPAC Name |
3-methylsulfanyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-21-16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSXKKOAMRALJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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